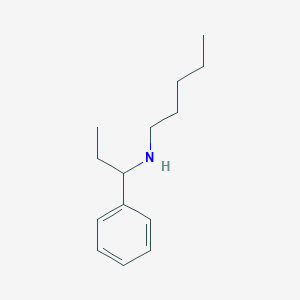
(2S)-3-methoxybutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methoxybutan-2-amine is an organic compound with the molecular formula C5H13NO It is a chiral amine with a methoxy group attached to the second carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the reaction of (S)-2-chlorobutane with methanol in the presence of a base to form (S)-3-methoxybutane. This intermediate can then be aminated using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction typically produces primary or secondary amines.
Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-3-methoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-methoxybutan-2-amine: The enantiomer of (2S)-3-methoxybutan-2-amine, differing in the spatial arrangement of atoms.
3-methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
2-methoxybutane: A structural isomer with the methoxy group on the second carbon but lacking the amine group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a methoxy and an amine group. This combination of functional groups and chirality makes it a valuable compound for research and industrial applications, offering distinct reactivity and potential biological activity compared to its similar compounds.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S)-3-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1 |
InChI Key |
ZAZPNEAXPOUSEQ-ROLXFIACSA-N |
Isomeric SMILES |
C[C@@H](C(C)OC)N |
Canonical SMILES |
CC(C(C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


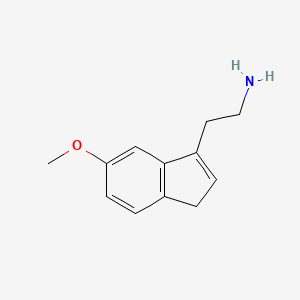

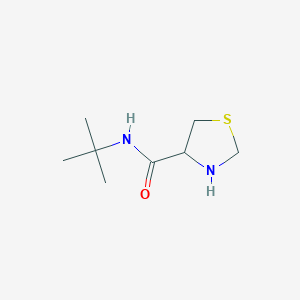
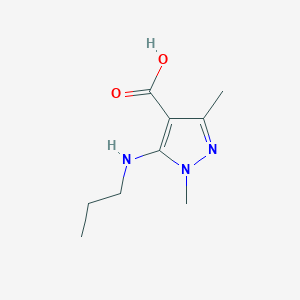
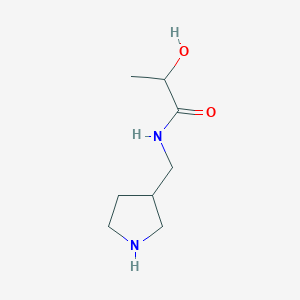
![2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid](/img/structure/B13287213.png)
![N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride](/img/structure/B13287215.png)

![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)
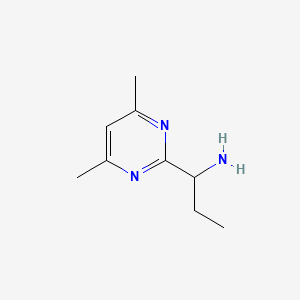
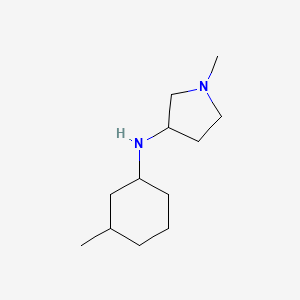
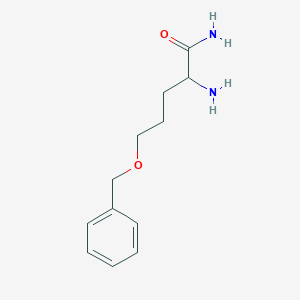
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)
